
28-O-Glucopyranosylepiederagenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
28-O-Glucopyranosylepiederagenin is a natural compound that belongs to the triterpenoid saponins family. It is extracted from the roots of the plant Sanguisorba officinalis L. (Rosaceae) and has been identified as a potential therapeutic agent due to its various biological activities.
Mecanismo De Acción
The mechanism of action of 28-O-Glucopyranosylepiederagenin is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. For example, it has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer development.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound has a cytotoxic effect on various cancer cell lines. It has also been found to inhibit the growth of bacteria and viruses. In vivo studies have shown that the compound has a protective effect on the liver and the cardiovascular system. It has also been found to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 28-O-Glucopyranosylepiederagenin in lab experiments include its natural origin, low toxicity, and various biological activities. However, the limitations include the difficulty in obtaining the compound in large quantities and the lack of information on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the study of 28-O-Glucopyranosylepiederagenin. These include:
1. Further studies on the mechanism of action of the compound.
2. Studies on the pharmacokinetics and pharmacodynamics of the compound.
3. Studies on the potential use of the compound in the treatment of various diseases such as cancer, viral infections, and inflammation.
4. Studies on the synthesis of analogs of the compound with improved biological activities.
5. Studies on the use of the compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, this compound is a natural compound with various biological activities. It has been extensively studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has a protective effect on the liver and the cardiovascular system. However, further studies are needed to fully understand the mechanism of action and the potential use of the compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 28-O-Glucopyranosylepiederagenin involves the extraction of the compound from the roots of the plant Sanguisorba officinalis L. The extraction is carried out using solvents such as methanol, ethanol, and water. The extracted compound is then purified using various chromatographic techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and column chromatography.
Aplicaciones Científicas De Investigación
28-O-Glucopyranosylepiederagenin has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has also been found to have a protective effect on the liver and the cardiovascular system.
Propiedades
Número CAS |
146728-78-1 |
|---|---|
Fórmula molecular |
C36H58O9 |
Peso molecular |
634.8 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O9/c1-31(2)13-15-36(30(43)45-29-28(42)27(41)26(40)22(18-37)44-29)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(39)33(4,19-38)23(32)9-12-35(24,34)6/h7,21-29,37-42H,8-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27-,28+,29-,32-,33+,34+,35+,36-/m0/s1 |
Clave InChI |
WJMMBVSOQPALFO-ZHMISSTASA-N |
SMILES isomérico |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Sinónimos |
28-Glu-epiederagenin 28-O-glucopyranosylepiederagenin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



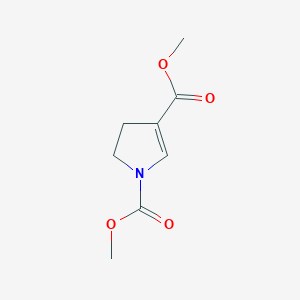
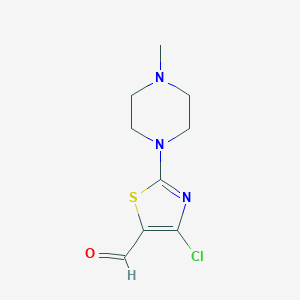
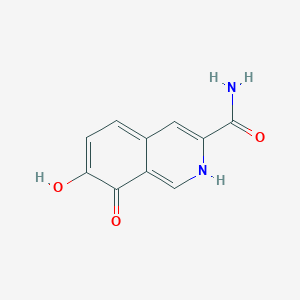

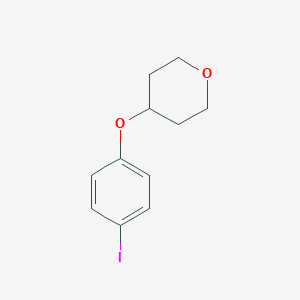
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
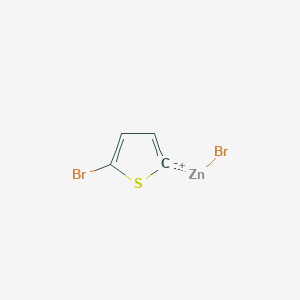
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)


![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
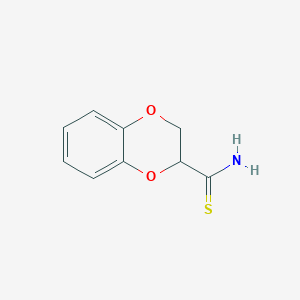
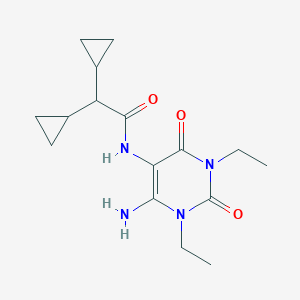
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)